molecular formula C23H21Cl3N2O3 B560489 GSK682753A

GSK682753A

Cat. No.: B560489
M. Wt: 479.8 g/mol
InChI Key: RDDLWMWIRXGSJM-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK682753A involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and alkylation.

    Final Assembly: The final compound is assembled by coupling the modified core structure with specific side chains under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

GSK682753A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, particularly halogenation and alkylation, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like chlorine and bromine, and alkylating agents such as methyl iodide, are commonly used.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

Scientific Research Applications

GSK682753A has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the structure and function of EBI2.

    Biology: Helps in understanding the role of EBI2 in immune cell migration and positioning.

    Medicine: Potential therapeutic applications in treating diseases related to immune system dysfunction, such as inflammatory bowel disease and multiple sclerosis.

    Industry: Used in the development of new drugs targeting EBI2-related pathways.

Mechanism of Action

GSK682753A exerts its effects by binding to EBI2 and inhibiting its activity. This inhibition affects the signaling pathways mediated by G proteins, leading to reduced migration and positioning of immune cells. The compound specifically targets the oxysterol binding site on EBI2, preventing the receptor from interacting with its natural ligands .

Comparison with Similar Compounds

Similar Compounds

    7α,25-Dihydroxycholesterol: A natural ligand for EBI2, involved in immune cell migration.

    GSK682751A: Another inverse agonist of EBI2 with similar but slightly different structural properties.

Uniqueness

GSK682753A is unique due to its high potency and selectivity for EBI2. Its ability to inhibit both G protein-dependent and independent signaling pathways makes it a valuable tool for studying EBI2 function and developing therapeutic agents targeting this receptor .

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDLWMWIRXGSJM-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (GSK682753A) interact with EBI2 and what are the downstream effects of this interaction?

A1: 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one acts as an inverse agonist of EBI2, meaning it inhibits the receptor's constitutive activity. [] This inhibition affects several downstream signaling pathways:

  • Reduced cAMP response element-binding protein (CREB) activation: this compound effectively inhibits CREB activation, likely through the G protein signaling pathway. []
  • Decreased ERK phosphorylation: EBI2 constitutively activates the extracellular signal-regulated kinase (ERK) pathway. This compound significantly reduces ERK phosphorylation, suggesting interference with this pathway. []
  • Suppressed B cell proliferation: EBI2 overexpression enhances antibody-stimulated B cell proliferation. This compound effectively suppresses this proliferation by inhibiting EBI2's constitutive activity. []

Q2: What is the significance of the Phe111 residue in EBI2 for the activity of 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one?

A2: Research suggests that Phe111, located at position III:08/3.32 in EBI2, plays a crucial role in the binding and inhibitory activity of this compound. Substituting Phe111 with Alanine significantly reduces the compound's potency by over 500-fold, highlighting this residue's importance for this compound's inverse agonism. [] This finding provides valuable insight into the potential binding site of this compound on EBI2 and could guide further development of EBI2-targeting compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.